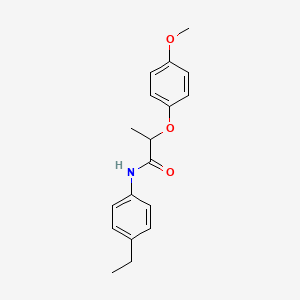
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as EPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPH is a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body.
作用机制
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. These hormones are responsible for the "fight or flight" response, which increases heart rate and blood pressure. By blocking these hormones, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride reduces heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also inhibits the growth of cancer cells by blocking the beta-adrenergic receptors on these cells, which are involved in their growth and proliferation.
Biochemical and Physiological Effects:
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, reducing intraocular pressure, and inhibiting the growth of cancer cells. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has anti-inflammatory properties, which could be useful in treating inflammatory diseases.
实验室实验的优点和局限性
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its high potency and specificity for beta-adrenergic receptors. However, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, including investigating its potential therapeutic applications in other fields, such as neurology and immunology. Researchers could also explore the use of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride for different applications.
合成方法
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
科学研究应用
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including cardiology, ophthalmology, and oncology. In cardiology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. In ophthalmology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been investigated for its ability to reduce intraocular pressure, which could be useful in treating glaucoma. In oncology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
1-(4-ethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-13-5-7-15(8-6-13)18-12-14(17)11-16-9-3-4-10-16;/h5-8,14,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIHHSLRLZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)